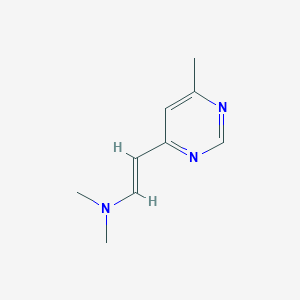
N,N-Dimethyl-2-(6-methyl-4-pyrimidinyl)ethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is a chemical compound with the molecular formula C9H13N3 It is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an ethenamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as methanol or ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine oxides, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
- N,N-Dimethyl-1-piperazineethanamine
Uniqueness
N,N-Dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine is unique due to its specific structure, which includes a pyrimidine ring with a methyl substitution. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
83256-17-1 |
|---|---|
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(E)-N,N-dimethyl-2-(6-methylpyrimidin-4-yl)ethenamine |
InChI |
InChI=1S/C9H13N3/c1-8-6-9(11-7-10-8)4-5-12(2)3/h4-7H,1-3H3/b5-4+ |
InChI-Schlüssel |
RJQDPWFZFYTWJS-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=CC(=NC=N1)/C=C/N(C)C |
Kanonische SMILES |
CC1=CC(=NC=N1)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



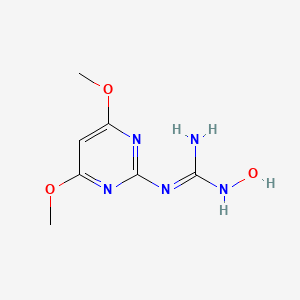

![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
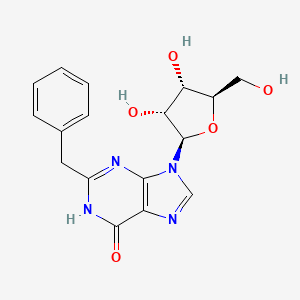
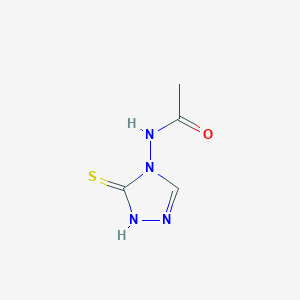
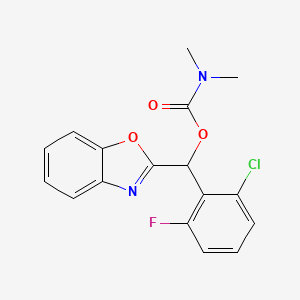
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

![N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide](/img/structure/B12908735.png)
